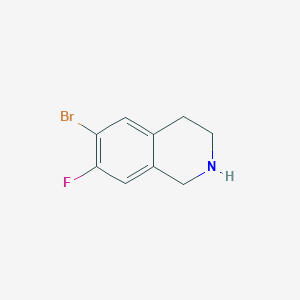

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

描述

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is a halogenated tetrahydroisoquinoline derivative with the molecular formula C₉H₉BrFN and a molecular weight of 250.28 g/mol . It features a bromine atom at position 6 and a fluorine atom at position 7 on the isoquinoline scaffold. The compound is synthesized at a purity of 95% and is utilized in pharmaceutical research as a building block for drug discovery .

属性

IUPAC Name |

6-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARASSUFLYYKDGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired tetrahydroisoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .

化学反应分析

Types of Reactions

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学研究应用

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Substituent Variations and Molecular Properties

The table below compares 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline with key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Electronic and Steric Effects

- Fluorine vs. Methoxy: The fluorine atom in the target compound is smaller and more electronegative than the methoxy group in 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline, reducing steric hindrance and enhancing electron-withdrawing effects. This may improve binding affinity in receptor-ligand interactions .

- Fluorine vs. Nitro: The nitro group in 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline is strongly electron-withdrawing but introduces instability under physiological conditions, unlike the fluorine substituent, which offers metabolic stability .

- Fluorine vs.

生物活性

6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by a tetrahydroisoquinoline structure with bromine and fluorine substituents. Its chemical formula is and it exhibits unique properties that contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are vital for cell function.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against certain pathogens.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its effectiveness in modulating microRNA pathways associated with ovarian cancer, demonstrating its potential as an anticancer agent by affecting tumor growth and progression .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 15.99 | Anticancer against ovarian cancer |

| Control Compound | 33.93 | Less effective |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Isoquinoline derivatives are known to exhibit neuroprotective properties against neurodegenerative disorders. Studies suggest that this compound may help in mitigating oxidative stress and neuronal apoptosis .

Case Studies

Several case studies have explored the biological effects of this compound:

- Ovarian Cancer Study : A series of experiments demonstrated that this compound could decrease cell viability in ovarian cancer cell lines significantly compared to controls.

- Neuroprotection : In vitro studies showed that the compound reduced cell death in neuronal cultures exposed to toxic agents.

Structure-Activity Relationship (SAR)

The structural modifications of tetrahydroisoquinolines influence their biological activity. The presence of bromine and fluorine atoms at specific positions enhances the compound's binding affinity to target receptors and enzymes. The SAR studies indicate that these substitutions are critical for maximizing therapeutic efficacy .

常见问题

Basic: What synthetic strategies are effective for preparing 6-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline?

Answer:

The synthesis typically involves cyclization of halogenated phenethylamine precursors. For example, analogous compounds like 6-bromo-3-methyl derivatives () use carboxylate intermediates, while sodium borohydride reduction ( ) or methanesulfonic acid-mediated cyclization () are common for tetrahydroisoquinoline scaffolds. A stepwise approach may include:

Bromination/Fluorination : Introduce halogens at positions 6 and 7 via electrophilic substitution or directed ortho-metalation.

Cyclization : Use polyphosphoric acid (PPA) or methanesulfonic acid to form the tetrahydroisoquinoline core.

Purification : Chromatography or recrystallization to achieve ≥95% purity (as reported in ).

Key challenges include minimizing dehalogenation during cyclization and optimizing reaction temperatures to prevent byproducts .

Advanced: How does the bromo-fluoro substitution pattern affect regioselectivity in cross-coupling reactions?

Answer:

The electron-withdrawing nature of fluorine at position 7 directs electrophilic attacks to the para position (C-8), while bromine at C-6 sterically hinders adjacent reactivity. For Suzuki-Miyaura couplings, the bromine acts as the primary leaving group due to its lower bond dissociation energy compared to fluorine. Computational studies on similar systems suggest that fluorine’s inductive effect stabilizes transition states at C-8, enabling selective functionalization. Experimental validation using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids is recommended, monitoring regioselectivity via HPLC or LC-MS .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine at C-7 in ¹H NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (250.28 g/mol, ).

- HPLC : Purity assessment (≥95%, ) using C18 columns and UV detection at 254 nm.

- X-ray Crystallography : For unambiguous structural confirmation, though limited by crystallinity challenges in halogenated derivatives.

Cross-referencing with CAS-registered standards ( ) ensures accuracy .

Advanced: How can contradictory bioactivity data in related tetrahydroisoquinolines inform SAR studies?

Answer:

Discrepancies in reported activities (e.g., VEGF modulation in vs. lack of activity in other analogs) highlight the importance of substituent positioning. For example:

- 6-Bromo-7-fluoro substitution : May enhance steric bulk, limiting interactions with AMPK/HO-1 pathways compared to hydroxylated analogs ().

- Methoxy vs. Fluoro : Methoxy groups in CKD712 () improve solubility but reduce electrophilicity.

Methodological Recommendations : - Conduct comparative assays under standardized conditions (e.g., VEGF ELISA).

- Use molecular docking to predict binding affinity variations.

- Explore fluorinated analogs’ metabolic stability via microsomal assays .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Halogenated isoquinolines degrade under UV light; store in amber vials at -20°C.

- Moisture : Hygroscopic tendencies require desiccants (e.g., silica gel).

- Purity Monitoring : Regular HPLC checks ( ) to detect decomposition (e.g., dehalogenation peaks).

Stability data for analogs ( ) suggest a shelf life of 12–18 months under inert atmospheres .

Advanced: How can computational modeling optimize derivatives for target engagement?

Answer:

- Density Functional Theory (DFT) : Predict electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate binding to targets like HO-1 () to assess fluorine’s role in hydrophobic pocket interactions.

- ADMET Prediction : Tools like SwissADME evaluate fluorinated analogs for blood-brain barrier permeability (logP ~2.5, ).

Experimental validation via SPR or ITC is critical to correlate simulations with empirical data .

Basic: What solvents and catalysts are optimal for N-functionalization reactions?

Answer:

- Solvents : Dichloromethane (DCM) or THF for SN2 reactions; DMF for Buchwald-Hartwig aminations.

- Catalysts : Pd₂(dba)₃/Xantphos for C-N couplings () or CuI for Ullmann-type reactions.

- Workup : Aqueous extraction (NaHCO₃) to remove acidic byproducts.

Yields >80% are achievable for N-alkylation, though bromine may require protecting groups during reactions .

Advanced: What strategies resolve low yields in multi-step syntheses?

Answer:

- Mid-Step Analysis : Use LC-MS to identify bottlenecks (e.g., intermediate degradation in ).

- Protection/Deprotection : Temporarily mask halogens with TMS groups during harsh conditions.

- Flow Chemistry : Enhance reproducibility for cyclization steps ().

Case studies on 1-methyl derivatives ( ) show that optimizing stoichiometry (1:1.2 amine:acyl chloride) improves overall yields to >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。